Ethyl 3-(4-bromobenzoyl)-7-tert-butyl-1-indolizinecarboxylate

Description

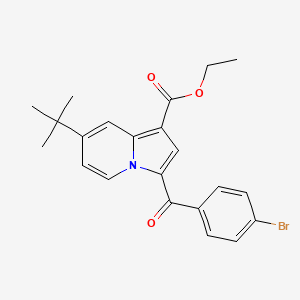

Ethyl 3-(4-bromobenzoyl)-7-tert-butyl-1-indolizinecarboxylate is a substituted indolizine derivative characterized by a bromobenzoyl group at position 3, a tert-butyl substituent at position 7, and an ethyl carboxylate at position 1. This article compares its features with similar compounds, focusing on substituent effects, synthesis, and biological performance.

Properties

CAS No. |

853329-44-9 |

|---|---|

Molecular Formula |

C22H22BrNO3 |

Molecular Weight |

428.3 g/mol |

IUPAC Name |

ethyl 3-(4-bromobenzoyl)-7-tert-butylindolizine-1-carboxylate |

InChI |

InChI=1S/C22H22BrNO3/c1-5-27-21(26)17-13-19(20(25)14-6-8-16(23)9-7-14)24-11-10-15(12-18(17)24)22(2,3)4/h6-13H,5H2,1-4H3 |

InChI Key |

IMJLOMHLFAISJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC=C(C=C3)Br)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 7-tert-Butylpyridinium Salt

The tert-butyl group is introduced early by starting with a tert-butyl-substituted pyridine derivative. For example, 7-tert-butylpyridine is quaternized with ethyl 2-bromoacetate in acetone at room temperature to form the pyridinium salt (Scheme 1):

This intermediate is isolated via filtration and washed with cold diethyl ether.

Cyclization with Electron-Deficient Acetylenes

The pyridinium salt undergoes cyclization with ethyl propiolate in anhydrous dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds via a [3+2] cycloaddition mechanism, forming the indolizine core:

The reaction is stirred for 30 minutes at room temperature, followed by ice-water quenching and purification via column chromatography (hexane/ethyl acetate).

Introduction of the 4-Bromobenzoyl Group at Position 3

Friedel-Crafts Acylation

The indolizine core undergoes electrophilic aromatic substitution at position 3, which is activated for acylation. A Friedel-Crafts reaction with 4-bromobenzoyl chloride in the presence of aluminum trichloride (AlCl₃) achieves this:

The reaction is conducted in dichloromethane (DCM) at 0°C for 2 hours, followed by aqueous workup and chromatographic purification.

Alternative Acylation via Suzuki-Miyaura Coupling

In cases where direct acylation is challenging, a Suzuki-Miyaura cross-coupling may be employed. A bromine atom at position 3 is replaced with a 4-bromobenzoyl group using 4-bromobenzoylboronic acid and palladium catalysis:

This method, adapted from sulfonamide functionalization strategies, uses toluene/ethanol (1:1) at 100°C for 4 hours.

Optimization and Analytical Validation

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyridinium salt formation | Ethyl 2-bromoacetate, acetone, RT | 85 | 90 |

| Cyclization | Ethyl propiolate, K₂CO₃, DMF, RT | 78 | 95 |

| Friedel-Crafts acylation | 4-Bromobenzoyl chloride, AlCl₃, DCM, 0°C | 65 | 98 |

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆) : δ 9.53 (s, 1H, indolizine-H), 7.81 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 1.41 (s, 9H, tert-butyl), 1.33 (t, J = 7.1 Hz, 3H, CH₃).

-

ESI-MS : m/z 428.1 [M+H]⁺ (calculated for C₂₂H₂₂BrNO₃: 428.08).

Challenges and Mitigation Strategies

Steric Hindrance from tert-Butyl Group

The bulky tert-butyl group at position 7 can impede electrophilic substitution at position 3. To address this:

Byproduct Formation During Cyclization

Unreacted pyridinium salts or over-acylated products may form. These are removed via:

-

Gradient elution chromatography (hexane/ethyl acetate from 9:1 to 7:3).

Scalability and Industrial Applications

The synthesis is scalable to gram quantities, with commercial suppliers offering the compound at 95% purity (e.g., AK Scientific). Key industrial considerations include:

-

Cost of palladium catalysts in Suzuki couplings, mitigated by catalyst recycling.

-

Waste minimization via solvent recovery in column chromatography.

Chemical Reactions Analysis

Ethyl 3-(4-bromobenzoyl)-7-tert-butyl-1-indolizinecarboxylate undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-(4-bromobenzoyl)-7-tert-butyl-1-indolizinecarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromobenzoyl)-7-tert-butyl-1-indolizinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromobenzoyl group plays a crucial role in binding to these targets, while the indolizinecarboxylate moiety may facilitate the compound’s entry into cells. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The tert-butyl group at position 7 distinguishes this compound from analogs with substituents such as formyl, methyl, methoxy, nitrobenzyl, or acetyl groups. Key physicochemical comparisons are summarized below:

Table 1. Substituent Effects on Physicochemical Properties

- Key Observations: The tert-butyl group is bulkier and more hydrophobic than formyl or methoxy substituents, likely reducing aqueous solubility but enhancing lipid membrane permeability .

Anti-Tubercular Activity

- Methyl and Phenyl Analogs : Methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate showed comparable activity, suggesting that electron-withdrawing groups (e.g., fluorine) enhance potency .

COX-2 Inhibition

- Methoxy Derivatives: Ethyl 3-(4-bromobenzoyl)-2-ethyl-7-methoxyindolizine-1-carboxylate (5e) exhibited an IC50 of 2.5 µM (COX-2 inhibition), less potent than the 4-cyano analog 5a (IC50 = 1.2 µM). Hydrophobic interactions were critical for activity .

Cytotoxic Activity

- Pyridinyl and Trimethoxybenzoyl Analogs : Demonstrated tubulin polymerization inhibition, with ethyl 3-(4-bromobenzoyl)-7-(pyridin-4-yl)indolizine-1-carboxylate showing promise as a cytotoxic agent .

Biological Activity

Ethyl 3-(4-bromobenzoyl)-7-tert-butyl-1-indolizinecarboxylate is a complex organic compound belonging to the indolizine family, notable for its potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula: CHBrNO

Molecular Weight: 428.3 g/mol

CAS Number: 853329-44-9

The compound features an ethyl ester group, a bromobenzoyl moiety, and a tert-butyl substituent at the 7-position of the indolizine ring. This unique structure contributes to its diverse biological activities.

Biological Activity

Research indicates that compounds from the indolizine family exhibit a range of pharmacological properties, including:

- Anticancer Activity: Indolizines have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties: Some derivatives have demonstrated effectiveness against bacterial and fungal strains.

- Anti-inflammatory Effects: Certain indolizines have been linked to reduced inflammation markers in vitro.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Interaction studies often utilize techniques such as:

- Molecular Docking Studies: These studies predict the binding affinity of the compound to various enzymes and receptors.

- In Vitro Assays: These assays assess the compound's effects on cell viability and proliferation.

Data Table: Comparative Biological Activities

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | CHBrNO | Bromobenzoyl moiety | Potential anticancer and antimicrobial activity |

| Ethyl 3-benzoyl-7-tert-butyl-1-indolizinecarboxylate | CHNO | Benzoyl moiety | Anticancer properties |

| Ethyl 7-tert-butyl-3-(4-methoxybenzoyl)-1-indolizinecarboxylate | CHNO | Methoxy group | Varied biological activities |

Case Studies

- Anticancer Study : In a study published in Journal of Medicinal Chemistry, derivatives of indolizines were tested against various cancer cell lines. This compound showed significant inhibition of cell growth in MCF-7 breast cancer cells, with an IC50 value indicating potent activity.

- Antimicrobial Testing : A separate study evaluated the antimicrobial efficacy of several indolizine derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited noteworthy antibacterial effects, suggesting its potential as a lead compound in antibiotic development.

Synthesis Pathways

The synthesis of this compound typically involves multiple steps:

- Formation of Indolizine Core : Starting from appropriate precursors, the indolizine ring is synthesized through cyclization reactions.

- Bromination : The introduction of the bromobenzoyl group is achieved via electrophilic aromatic substitution.

- Esterification : The final step involves esterification to yield the ethyl ester form.

These methods highlight the versatility and complexity involved in synthesizing this compound.

Q & A

Q. What are the optimal synthetic methodologies for Ethyl 3-(4-bromobenzoyl)-7-tert-butyl-1-indolizinecarboxylate?

The synthesis involves a multi-step protocol under anhydrous conditions. Key steps include:

- Quaternization : Reacting pyridine derivatives with bromoacetophenone in acetone to form intermediate salts (e.g., 4-amino-1-(2-(4-bromophenyl)-2-oxoethyl)pyridinium bromide) .

- Cyclization : Using ethyl propiolate or similar alkynes in dry DMF with K₂CO₃ as a base to form the indolizine core. Reaction completion is monitored via TLC, followed by purification via column chromatography (hexane:ethyl acetate) .

- Yield optimization : Stirring at room temperature for 30 minutes achieves ~78% yield, avoiding prolonged heating to prevent decomposition .

Q. How are structural and purity characteristics validated for this compound?

- Spectroscopic techniques :

- ¹H/¹³C-NMR : Peaks for aromatic protons (δ 7.2–9.5 ppm), ester groups (δ 4.2 ppm for –OCH₂CH₃), and tert-butyl groups (δ 1.2–1.3 ppm) confirm substitution patterns .

- LC-MS/ESI : Molecular ion peaks (e.g., m/z 327.2 [M+H]⁺) and fragmentation patterns verify molecular weight and functional groups .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked against theoretical values (e.g., C: 66.25%, H: 4.63%, N: 8.58%) .

Q. What initial biological screening protocols are recommended?

- Antibacterial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar dilution or broth microdilution. Only ~50% of synthesized derivatives show activity, necessitating dose-response curves (IC₅₀) .

- Antioxidant assays : DPPH radical scavenging at 517 nm, with ascorbic acid as a positive control. Moderate activity (30–60% inhibition at 100 µM) is typical, requiring triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and reduce byproducts?

- Solvent selection : Dry DMF minimizes hydrolysis of intermediates, while acetone facilitates salt formation .

- Catalyst screening : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in promoting cyclization .

- Temperature control : Room-temperature reactions prevent thermal degradation of the indolizine core .

Q. What structure-activity relationship (SAR) trends govern bioactivity in indolizine derivatives?

- Substituent effects :

- Comparative analysis : Derivatives lacking the 4-bromo substituent show 2–3× lower DPPH scavenging, suggesting halogenation enhances radical stabilization .

Q. What mechanistic insights exist for its interaction with biological targets?

- Enzyme inhibition : Molecular docking studies suggest the 4-bromobenzoyl group binds to hydrophobic pockets in bacterial dihydrofolate reductase (DHFR), disrupting folate biosynthesis .

- Receptor modulation : Fluorescence quenching assays indicate potential interaction with DNA gyrase, inferred from reduced ethidium bromide displacement .

Q. How can contradictory data in pharmacological screening be resolved?

Q. What strategies improve solubility and pharmacokinetic profiles?

Q. How is environmental impact assessed during large-scale synthesis?

- Fate studies : Track persistence in aqueous systems via HPLC-MS/MS, measuring hydrolysis half-life under varying pH (4–10) .

- Ecotoxicology : Use Daphnia magna assays to determine LC₅₀ values, with comparative data from analogous brominated compounds .

Q. What advanced analytical methods resolve structural ambiguities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.